4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Vue d'ensemble

Description

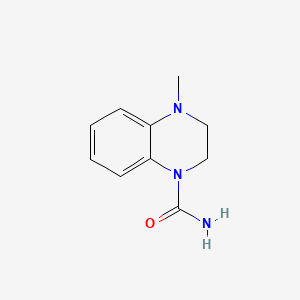

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a methyl group and a carboxamide group, making it a versatile molecule in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with a suitable carbonyl compound, followed by the introduction of a methyl group and a carboxamide group through subsequent reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and functionalization processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline derivatives.

Applications De Recherche Scientifique

Anticancer Properties

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide and its derivatives have been investigated for their anticancer properties. Research indicates that compounds within this class exhibit significant inhibitory activity against various cancer cell lines. For instance, derivatives of quinoxaline have shown promise as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) enzymes, which are crucial in cancer progression and inflammation .

Case Study:

A study synthesized several quinoxaline derivatives, including this compound, which demonstrated potent anticancer activity in vitro against breast adenocarcinoma cells (MCF-7) under hypoxic conditions. The structural modifications led to improved solubility and bioactivity, making these compounds suitable candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives have shown effectiveness against resistant strains of bacteria, including Mycobacterium tuberculosis. The presence of the N-oxide fragment in certain derivatives enhances their ability to inhibit bacterial growth, making them potential candidates for treating infections caused by multidrug-resistant organisms .

Direct C–H Functionalization

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound through direct C–H functionalization techniques. These methods utilize environmentally friendly solvents and reagents, promoting greener chemistry practices while maintaining high yields .

Synthesis Example:

A notable synthesis approach involves the acid-promoted carbamoylation of quinoxalin-2(1H)-ones using isocyanides in water as a solvent. This method allows for the construction of diverse functionalized quinoxalinones that can be further modified to yield various biologically active compounds .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the carboxamide group significantly affect the compound's potency against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and bioavailability |

| Substitution at nitrogen | Enhanced receptor binding affinity |

| Variation in carbonyl position | Altered pharmacokinetic properties |

These insights guide the design of new derivatives with improved therapeutic profiles.

Mécanisme D'action

The mechanism of action of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Quinoxaline: The parent compound of the quinoxaline family.

2-Methylquinoxaline: A similar compound with a methyl group at the 2-position.

3,4-Dihydroquinoxaline: A compound lacking the methyl and carboxamide groups.

Uniqueness: 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Activité Biologique

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C_10H_12N_2O, characterized by a quinoxaline core with a carboxamide functional group. This structure is pivotal for its biological activity, influencing its interactions with various biological targets.

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer and diabetes .

- Antimicrobial Activity : Studies have demonstrated that derivatives of quinoxaline compounds exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. The mechanism involves interaction with bacterial DNA gyrase, an essential enzyme for bacterial replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | IC50 (µM) | References |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.65 | |

| Enzyme Inhibition | PARP1 | 156 nM | |

| Cannabinoid Receptor Agonist | CB2 Receptor | Selective |

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Antimycobacterial Activity : A study evaluated various quinoxaline derivatives against Mycobacterium tuberculosis and found that this compound exhibited potent antimicrobial activity with an IC50 value significantly lower than many known antibiotics. This suggests its potential as a lead compound for developing new antitubercular agents .

- Cancer Research : In vitro studies have demonstrated that this compound can inhibit PARP enzymes involved in DNA repair pathways. Compounds with similar structures have shown promise in cancer therapy by sensitizing tumors to chemotherapy .

- Cannabinoid Receptor Studies : Research has indicated that derivatives of this compound can selectively activate CB2 cannabinoid receptors, which are implicated in various physiological processes including pain modulation and immune response. This selectivity may lead to fewer side effects compared to compounds that also target CB1 receptors .

Propriétés

IUPAC Name |

4-methyl-2,3-dihydroquinoxaline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-6-7-13(10(11)14)9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABJHJHFINNIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699314 | |

| Record name | 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102872-96-8 | |

| Record name | 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.